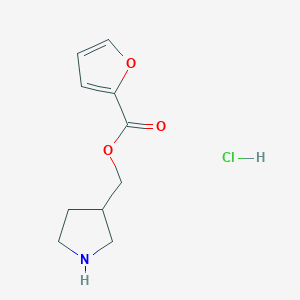

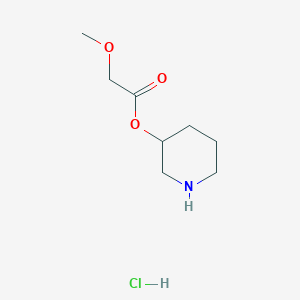

3-(Cyclopropylmethyl)-1,2-oxazol-5-amine

Overview

Description

3-(Cyclopropylmethyl)-1,2-oxazol-5-amine, also known as CPMO, is a heterocyclic compound composed of one nitrogen, two oxygen, and three carbon atoms. It is a versatile synthetic intermediate used in the synthesis of a variety of compounds, including drugs, pesticides, and other compounds with biological activity. CPMO is also a building block for the synthesis of more complex structures, such as peptides and proteins. In addition, it is a key intermediate in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and anti-inflammatory agents.

Scientific Research Applications

Intramolecular Amination and Cyclopropylmethyl Cation Stabilization

Synthesis of Tetrahydro-1,3-oxazepines

Skvorcova, Grigorjeva, and Jirgensons (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines. This process involved the regioselective intramolecular amination of cyclopropylmethyl cation, which was generated by abstracting one imidate group in bis-imidate with a carbocation-stabilizing substituent. The high diastereoselectivity achieved in this method allows for further transformation of the resultant tetrahydro-1,3-oxazepines to homoallylamine derivatives with high yields (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Electrophilic Bromocyclization

Catalyzed Bromocyclization of Cyclopropylmethyl Amide

In another study by Wong, Ke, and Yeung (2015), a Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide was developed. This catalytic protocol is applicable to both 1,1- and 1,2-substituted cyclopropylmethyl amides, resulting in oxazolines and oxazines with good yields and excellent diastereoselectivity (Wong, Ke, & Yeung, 2015).

Applications in Heterocyclic Synthesis

Synthesis of Heterocycles via α-Metalated Isocyanides

Schöllkopf (1979) discussed the use of α-alkali-metalated isocyanides in organic synthesis. These isocyanides are both nucleophilic and electrophilic, enabling the addition to polar double bonds and the formation of heterocycles. The study highlighted their use in synthesizing various heterocycles, including 2-oxazolines, 2-thiazolines, and 2-imidazolines, among others. Furthermore, α-metalated isocyanides serve as synthons for primary amines, aiding in the preparation of amino alcohols, diaminoalkanoic acids, and amino acids (Schöllkopf, 1979).

Macrocyclic Structure Synthesis

Construction of Macrocyclic Structures

Merzhyievskyi et al. (2020) investigated the use of 2-amino-3,3-dichloroacrylonitrile (ADAN) for constructing macrocyclic structures like cyclophanes with two oxazole fragments. This approach involves a two-stage, three-component synthesis, resulting in high spatial symmetry in the molecular structure. The method's efficiency is underscored by its use of simple and inexpensive reagents, yielding the target substance in significant proportion (Merzhyievskyi et al., 2020).

properties

IUPAC Name |

3-(cyclopropylmethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYYRLZQXLBRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)

![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)